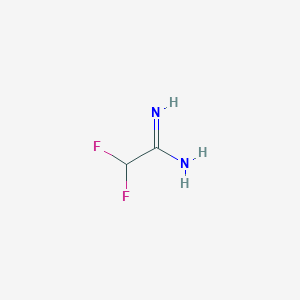
2,2-Difluoroacetimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluoroacetimidamide is a fluorinated organic compound with the molecular formula C2H4F2N2 It is characterized by the presence of two fluorine atoms attached to the ethanimidamide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoroacetimidamide typically involves the introduction of fluorine atoms into the ethanimidamide structure. One common method is the reaction of ethanimidamide with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor reagent). These reagents facilitate the substitution of hydrogen atoms with fluorine atoms under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions: 2,2-Difluoroacetimidamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form difluoroacetamide derivatives or reduction to yield difluoroethylamines.
Addition Reactions: The compound can react with electrophiles to form addition products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
Difluoroacetamide Derivatives: Formed through oxidation reactions.
Difluoroethylamines: Resulting from reduction reactions.
Substituted Ethanamides: Produced via nucleophilic substitution reactions
Wissenschaftliche Forschungsanwendungen
2,2-Difluoroacetimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of advanced materials and specialty chemicals
Wirkmechanismus
The mechanism of action of 2,2-Difluoroacetimidamide involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its lipophilicity and ability to form hydrogen bonds, which can influence its binding affinity to enzymes or receptors. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects in biological systems .
Vergleich Mit ähnlichen Verbindungen
2,2-Difluoroethylamine: A related compound with similar fluorination but different functional groups.
Difluoromethylated Diarylmethanes: Compounds with difluoromethyl groups attached to aromatic rings.
2,2-Difluoro-2-arylethylamines: Fluorinated analogs with aryl groups attached to the ethanimidamide structure
Uniqueness: 2,2-Difluoroacetimidamide is unique due to its specific arrangement of fluorine atoms and the ethanimidamide backboneIts ability to undergo a variety of chemical reactions and its potential biological activity make it a valuable compound in research and industry .
Eigenschaften
Molekularformel |
C2H4F2N2 |
|---|---|
Molekulargewicht |
94.06 g/mol |
IUPAC-Name |
2,2-difluoroethanimidamide |
InChI |
InChI=1S/C2H4F2N2/c3-1(4)2(5)6/h1H,(H3,5,6) |
InChI-Schlüssel |
RBTHHWTYEDYOBS-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(=N)N)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















